Thujane

描述

Thujane is a bicyclic monoterpene ketone, primarily found in the essential oils of various plants such as Artemisia absinthium, Salvia officinalis, Tanacetum vulgare, and Thuja occidentalis . It exists in two diastereomeric forms: α-thujone and β-thujone . This compound is known for its neurotoxic effects, particularly its interaction with the GABA-gated chloride channel .

准备方法

Synthetic Routes and Reaction Conditions: Thujane can be synthesized from (+)-sabinene through a three-step pathway. The first step involves the oxidation of (+)-sabinene to an isomer of (+)-sabinol by a cytochrome P450 enzyme. This is followed by the conversion to (+)-sabinone via a dehydrogenase .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from plants like Artemisia absinthium and Salvia officinalis. The essential oils are then subjected to fractional distillation to isolate this compound .

化学反应分析

Types of Reactions: Thujane undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: this compound can undergo substitution reactions with halogens like chlorine or bromine under UV light.

Major Products:

Oxidation: Oxidation of this compound typically yields thujone.

Reduction: Reduction of this compound can produce thujanol.

Substitution: Halogenation of this compound results in halothis compound.

科学研究应用

Chemical Properties and Structure

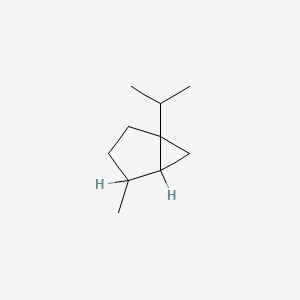

Thujane is a bicyclic compound derived from the monoterpene family, closely related to thujone. It exists in different stereoisomers, primarily α-thujone and β-thujone, which exhibit varying biological activities. The molecular formula for this compound is , and its structure includes a cyclohexane ring with an isopropyl group.

Pharmacological Applications

This compound has been studied for its pharmacological properties, particularly its effects on the central nervous system. Research indicates that it acts as a GABA_A receptor antagonist, which may lead to increased neuronal excitability and potential neurotoxic effects if administered in high doses.

Case Study: Neurotoxicity Assessment

A study conducted on mice revealed that α-thujone has a median lethal dose (LD50) of approximately 45 mg/kg. At higher doses, it induced convulsions and muscle spasms, aligning with the behavior of other GABA antagonists . These findings underscore the importance of dosage regulation in therapeutic applications.

Food Safety Regulations

This compound is naturally present in several plants used in food and beverages, such as sage and wormwood. The European Union has established regulations regarding acceptable daily intake levels due to potential toxicity concerns.

Regulatory Framework

- Current Limits : The acceptable daily intake (ADI) for thujone has been set at 0.11 mg/kg body weight per day based on short-term animal studies .

- Long-Term Studies : Recent evaluations using benchmark dose modeling have reaffirmed these limits as protective for consumers, even for those consuming high levels of thujone-containing products like absinthe .

Aromatherapy and Therapeutic Uses

This compound is also utilized in aromatherapy for its potential therapeutic benefits. Essential oils containing this compound are believed to possess antiseptic properties and can aid in relaxation and pain relief.

Therapeutic Applications

- Pain Management : this compound-containing essential oils have been reported to alleviate pain associated with conditions like rheumatoid arthritis .

- Mental Health : The calming effects of this compound have been explored in settings such as hospitals to reduce anxiety among patients .

Data Table: Summary of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | GABA_A antagonist | Induces neurotoxicity at high doses |

| Food Safety | Regulated in food products | ADI established at 0.11 mg/kg body weight |

| Aromatherapy | Used for relaxation and pain relief | Effective in managing anxiety and improving patient care |

作用机制

Thujane exerts its effects primarily through its interaction with the GABA-gated chloride channel. α-Thujone acts as a modulator of this channel, being roughly two to three times as potent as the β isomer . This interaction leads to the inhibition of the GABA receptor, resulting in neurotoxic effects . Additionally, this compound has been shown to enhance the proliferation of CD3AK cells and cytotoxicity to colon cancer cell lines .

相似化合物的比较

Sabinene: A precursor in the biosynthesis of thujane.

Thujone: The oxidized form of this compound.

Thujanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its dual diastereomeric forms, α-thujone and β-thujone, which exhibit different potencies and biological activities . Its ability to modulate the GABA-gated chloride channel sets it apart from other similar compounds .

生物活性

Thujane, a monoterpene compound, is structurally related to thujone and is primarily derived from various plant sources. This article delves into the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a bicyclic monoterpene with the molecular formula C_{10}H_{16}. It is characterized by its unique structure that contributes to its biological activity. The compound can exist in different stereoisomeric forms, which may influence its biological effects.

Pharmacological Activities

1. Neurotoxicity and GABA Modulation

Research has shown that α-thujone, a related compound, exhibits neurotoxic effects by modulating the GABA_A receptor. This mechanism may also extend to this compound, suggesting potential neuroactive properties. α-Thujone acts as a competitive inhibitor at GABA receptors, leading to convulsant activity under certain conditions .

2. Antinociceptive Properties

This compound has been investigated for its potential antinociceptive (pain-relieving) effects. In animal models, compounds related to this compound have demonstrated significant pain relief, indicating that this compound itself may possess similar properties .

3. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Studies have reported that essential oils containing this compound show effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell membranes, leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

- GABA Receptor Interaction : Similar to α-thujone, this compound may interact with GABA receptors, influencing neurotransmission and potentially leading to sedative effects.

- Antimicrobial Action : this compound's ability to disrupt microbial membranes suggests a direct action against pathogens, making it a candidate for further research in antimicrobial therapies.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may have anti-inflammatory properties, which could be beneficial in treating inflammatory conditions .

Table 1: Summary of Biological Activities of this compound

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of essential oils containing this compound found that these oils significantly inhibited the growth of E. coli and S. aureus. The study utilized disk diffusion methods to assess the effectiveness, revealing a clear zone of inhibition around treated areas .

属性

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18/c1-7(2)10-5-4-8(3)9(10)6-10/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTNBVHDRFKLLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C1C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30275769, DTXSID40963741 | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-12-5, 11052-97-4 | |

| Record name | Thujane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thujane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30275769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。